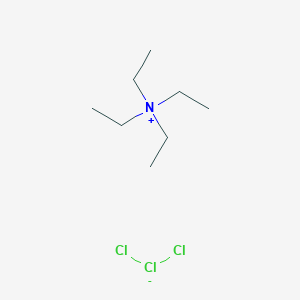
Tetraethylammonium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylammonium trichloride, also known as Mioskowski reagent, is a chemical compound with the formula [NEt4][Cl3]. It consists of a tetraethylammonium cation and a trichloride anion. This compound is known for its strong oxidizing and chlorinating properties, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethylammonium trichloride is commonly prepared by reacting tetraethylammonium chloride with elemental chlorine in methylene chloride at room temperature. The reaction proceeds as follows: [ \text{[NEt4]Cl} + \text{Cl2} \rightarrow \text{[NEt4][Cl3]} ] After the reaction, the solvent is evaporated to obtain this compound as a yellow solid .
Industrial Production Methods: An alternative preparation method involves using tetraethylammonium chloride and potassium peroxymonosulfate as an oxidant. This method provides a more efficient and environmentally friendly approach to synthesizing this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetraethylammonium trichloride undergoes various types of reactions, including oxidation, chlorination, and substitution. It is particularly effective in chlorinating alkenes, alkynes, and electron-rich arenes .
Common Reagents and Conditions:
Chlorination: It reacts with alkenes to form vicinal 1,2-dichlorinated alkanes and with alkynes to produce trans-dichlorinated alkenes.
Major Products:
Alkenes: Vicinal 1,2-dichlorinated alkanes
Alkynes: Trans-dichlorinated alkenes
Arenes: Para-chlorinated arenes
Aldehydes and Ketones: Alpha-chlorinated products
Aplicaciones Científicas De Investigación
Tetraethylammonium trichloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Mecanismo De Acción
The mechanism of action of tetraethylammonium trichloride involves its strong oxidizing and chlorinating properties. It reacts with organic molecules by transferring chlorine atoms or by abstracting electrons, leading to the formation of chlorinated or oxidized products. The molecular targets and pathways involved in these reactions include alkenes, alkynes, and electron-rich arenes .
Comparación Con Compuestos Similares
- Triethylmethylammonium trichloride
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
Propiedades
InChI |
InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJACJWSDMBREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
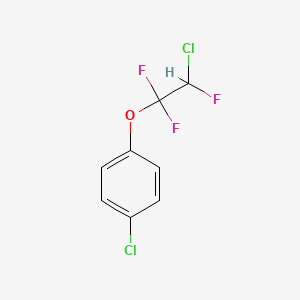
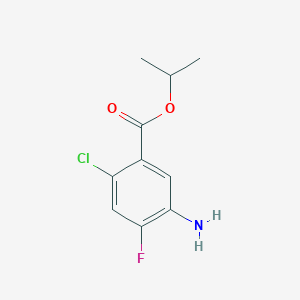
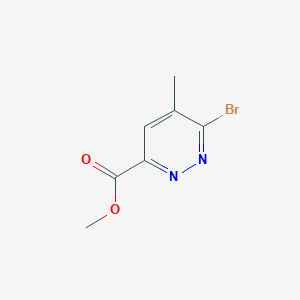
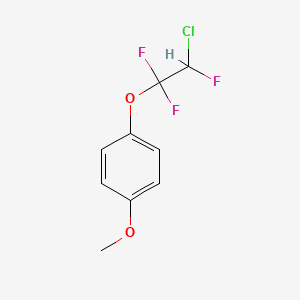
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
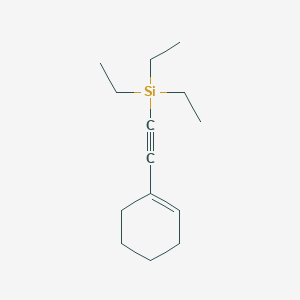
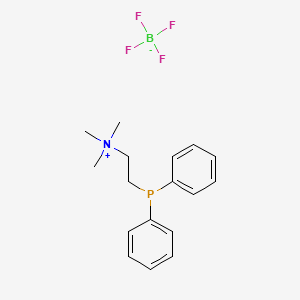
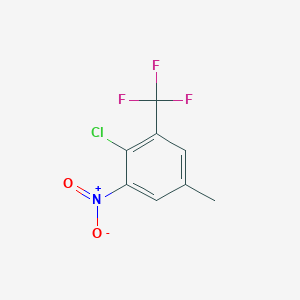
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI)](/img/structure/B6300930.png)
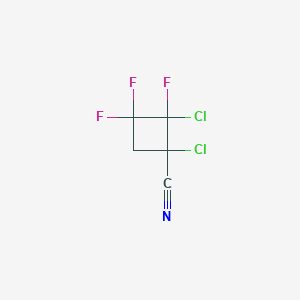
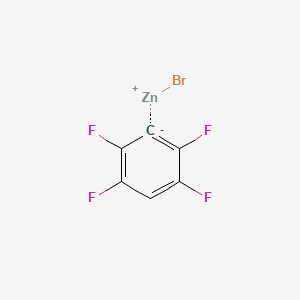
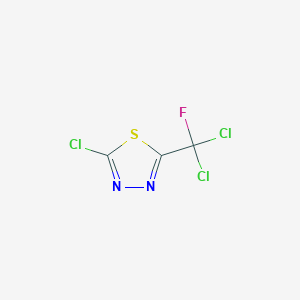
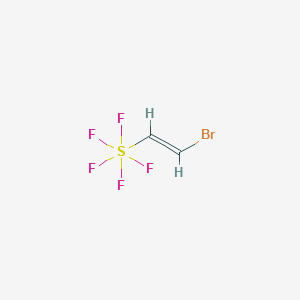
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6300971.png)
